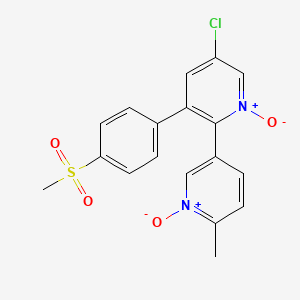

Etoricoxib N-1,1'-Dioxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H15ClN2O4S |

|---|---|

Molecular Weight |

390.8 g/mol |

IUPAC Name |

5-chloro-2-(6-methyl-1-oxidopyridin-1-ium-3-yl)-3-(4-methylsulfonylphenyl)-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C18H15ClN2O4S/c1-12-3-4-14(10-20(12)22)18-17(9-15(19)11-21(18)23)13-5-7-16(8-6-13)26(2,24)25/h3-11H,1-2H3 |

InChI Key |

NNORAZFLEIDKFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C=C(C=C1)C2=C(C=C(C=[N+]2[O-])Cl)C3=CC=C(C=C3)S(=O)(=O)C)[O-] |

Origin of Product |

United States |

Formation and Generation Mechanisms of Etoricoxib N 1,1 Dioxide

Formation as a Process Impurity during Etoricoxib Synthesis and Manufacturing

Etoricoxib N-1,1'-Dioxide can also be formed as a process-related impurity during the synthesis of Etoricoxib. The manufacturing process of Etoricoxib involves multiple chemical steps, and the use of certain reagents or reaction conditions can lead to the formation of impurities.

One of the key steps in some synthetic routes to Etoricoxib is an oxidation reaction to form the sulfone group from a thioether precursor. google.com If strong oxidizing agents are used in this step, there is a potential for over-oxidation, which could lead to the N-oxidation of the pyridine (B92270) rings in the Etoricoxib molecule, thus forming this compound as a process impurity. The presence of such impurities needs to be carefully controlled to ensure the purity and quality of the final drug substance. Various synthetic patents for Etoricoxib describe purification methods to remove impurities, which would include any N-oxide formed. google.com

Theoretical Postulation of Formation Mechanisms via Oxidation Pathways

From a theoretical standpoint, the formation of this compound via oxidation is a chemically plausible process. The nitrogen atoms in the pyridine rings of the Etoricoxib molecule possess lone pairs of electrons, making them nucleophilic and susceptible to attack by electrophilic oxidizing agents.

The mechanism of N-oxidation of pyridinic nitrogen typically involves the reaction with a peroxy acid or another oxygen-transfer agent. In the context of Etoricoxib degradation, reactive oxygen species (ROS) generated from an oxidizing agent like hydrogen peroxide can act as the electrophile. The nitrogen atom's lone pair attacks the oxygen atom of the ROS, leading to the formation of an N-O bond and the generation of the N-oxide. This can occur at both nitrogen atoms of the bipyridine moiety. While specific computational studies on the oxidation of Etoricoxib to its N-oxide are not widely available in the reviewed literature, the general principles of heterocyclic N-oxidation provide a strong theoretical basis for this transformation.

Analytical Methodologies for Etoricoxib N 1,1 Dioxide

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly liquid chromatography, is the preeminent analytical approach for the analysis of Etoricoxib N-1,1'-Dioxide. These methods leverage the physicochemical differences between the N-oxide derivative and the parent Etoricoxib molecule to achieve effective separation and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is the most established and widely implemented technique for the routine quality control and stability testing of Etoricoxib, including the monitoring of impurities like this compound. The development of a robust, stability-indicating HPLC method requires careful optimization of several key parameters to ensure adequate separation and reliable quantification.

The foundation of a successful HPLC separation is the choice of an appropriate stationary phase. For the analysis of Etoricoxib and its related compounds, reversed-phase chromatography is the method of choice. The most common stationary phase employed is octadecylsilane (B103800) (ODS or C18), where silica (B1680970) particles are chemically bonded with long-chain C18 alkyl groups.

This non-polar stationary phase separates analytes based on their hydrophobicity. Etoricoxib is a relatively non-polar molecule and thus exhibits strong retention on a C18 column. In contrast, this compound contains two polar N-oxide functional groups. This increased polarity reduces its affinity for the non-polar stationary phase, causing it to elute earlier than the parent compound under typical reversed-phase conditions. This difference in retention time is the basis for their separation.

Optimization of the stationary phase involves selecting a column with specific characteristics to maximize resolution and efficiency. Critical parameters include:

Particle Size: Columns packed with smaller particles (e.g., 5 µm or 3.5 µm) offer a larger surface area and shorter diffusion paths, resulting in higher efficiency (theoretical plates) and improved resolution between the analyte peaks.

Column Dimensions: Standard analytical column dimensions, such as 150 mm x 4.6 mm or 250 mm x 4.6 mm, are frequently used. Longer columns provide greater resolving power but at the cost of longer analysis times and higher backpressure.

End-capping: To improve peak shape, modern C18 columns are typically "end-capped." This process involves reacting the residual, acidic silanol (B1196071) groups on the silica surface with a small silanizing agent. This minimizes peak tailing, which can be an issue for basic compounds like the pyridine (B92270) moiety in Etoricoxib and its N-dioxide derivative.

| Parameter | Typical Specification | Rationale/Impact on Separation |

|---|---|---|

| Stationary Phase Chemistry | Octadecylsilane (C18) | Provides hydrophobic surface for reversed-phase separation based on polarity differences. |

| Particle Size | 3.5 µm or 5 µm | Smaller particles increase column efficiency and resolution between closely eluting peaks. |

| Column Dimensions (L x ID) | 150 mm x 4.6 mm | A balance between resolution, analysis time, and solvent consumption. |

| Pore Size | 100 - 120 Å | Ensures analytes have full access to the bonded stationary phase surface. |

| End-capping | Yes (e.g., with TMS) | Minimizes peak tailing by masking residual silanol groups, improving peak symmetry. |

The mobile phase composition is a powerful tool for controlling the retention and selectivity of the separation. For reversed-phase HPLC, the mobile phase typically consists of an aqueous component (often a buffer) and a water-miscible organic solvent (the modifier).

Organic Modifier: Acetonitrile (B52724) is frequently preferred over methanol (B129727) as it generally provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

Aqueous Component: A buffer, such as phosphate (B84403) or acetate, is used to control the pH of the mobile phase. Maintaining a consistent pH is crucial because the ionization state of the analytes can affect their retention behavior. For Etoricoxib and its derivatives, a slightly acidic pH (e.g., pH 3.0-4.5) is often chosen to ensure consistent protonation of the basic nitrogen atoms, leading to reproducible retention times and sharp peaks.

Due to the significant polarity difference between this compound and Etoricoxib, a gradient elution program is superior to an isocratic one. Gradient elution involves changing the composition of the mobile phase during the chromatographic run. The analysis typically starts with a higher percentage of the aqueous phase to retain and resolve the early-eluting, polar N-dioxide. The percentage of the organic modifier is then gradually increased to elute the more retained, non-polar parent drug, Etoricoxib, in a reasonable time with good peak shape.

| Time (minutes) | % Aqueous Buffer (e.g., 20mM Phosphate, pH 3.5) | % Organic Modifier (e.g., Acetonitrile) | Profile |

|---|---|---|---|

| 0.0 | 70 | 30 | Initial conditions for retention of polar impurities. |

| 15.0 | 40 | 60 | Linear gradient to elute compounds of intermediate polarity. |

| 20.0 | 20 | 80 | Steeper gradient to elute the highly retained parent drug. |

| 25.0 | 20 | 80 | Hold to ensure elution of all non-polar components. |

| 26.0 | 70 | 30 | Return to initial conditions for column re-equilibration. |

| 30.0 | 70 | 30 | Hold for equilibration before next injection. |

Etoricoxib and its N-1,1'-Dioxide derivative contain chromophoric structures (aromatic rings and conjugated systems), making them suitable for detection by UV-Vis spectrophotometry. The selection of an optimal detection wavelength is critical for achieving maximum sensitivity and ensuring accurate quantification.

The ideal wavelength is typically the absorption maximum (λmax) of the analyte, where the signal-to-noise ratio is highest. UV spectra of Etoricoxib show two major absorption maxima, one around 235 nm and another around 284 nm. The N-oxide derivative possesses a similar chromophoric system and thus absorbs at comparable wavelengths.

Method development often involves using a Photodiode Array (PDA) or Diode Array Detector (DAD). A DAD acquires the entire UV-Vis spectrum for each point in the chromatogram, offering several advantages:

Wavelength Optimization: The optimal wavelength for all peaks of interest can be determined from a single run. A wavelength that provides a good response for both the parent drug and the N-dioxide impurity can be selected for quantification.

Peak Purity Analysis: DAD allows for the assessment of peak purity by comparing spectra across a single chromatographic peak. This is invaluable for confirming that the peak corresponding to this compound is not co-eluting with another impurity.

For routine analysis, a wavelength of 235 nm is often selected as it provides a robust and sensitive response for both Etoricoxib and its N-oxide impurity, making it suitable for simultaneous determination.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. UPLC systems operate at much higher pressures (up to 15,000 psi) and utilize columns packed with sub-2 µm particles.

For the analysis of this compound, transitioning a method from HPLC to UPLC provides distinct advantages:

Increased Speed: The high efficiency of UPLC columns allows for much faster flow rates and steeper gradients, reducing the total analysis time from 20-30 minutes (HPLC) to under 5 minutes (UPLC) without sacrificing resolution.

Enhanced Resolution: The smaller particle size leads to exceptionally sharp and narrow peaks, improving the resolution between this compound and other closely eluting process impurities or degradants.

Improved Sensitivity: Narrower peaks result in a greater peak height for a given concentration, leading to lower limits of detection (LOD) and quantification (LOQ).

Reduced Solvent Consumption: The shorter run times and lower flow rates associated with smaller column dimensions result in a significant decrease in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.

| Parameter | Conventional HPLC | UPLC |

|---|---|---|

| Column Particle Size | 3.5 - 5 µm | < 2 µm (e.g., 1.7 µm) |

| Column Dimensions (L x ID) | 150 mm x 4.6 mm | 50 mm x 2.1 mm |

| Typical Flow Rate | 1.0 mL/min | 0.4 - 0.6 mL/min |

| Typical Run Time | 20 - 30 minutes | 3 - 5 minutes |

| System Backpressure | 1500 - 3000 psi | 8000 - 12000 psi |

| Relative Resolution | Good | Excellent |

| Solvent Consumption | High | Low (~80-90% reduction) |

Gas Chromatography (GC) is generally not a suitable technique for the direct analysis of this compound. This is because the N-oxide is a high-molecular-weight, polar, and thermally labile compound. It lacks the volatility required for GC analysis and would likely decompose at the high temperatures of the GC injection port and column, preventing any meaningful analysis.

GC, particularly when coupled with a headspace autosampler (Headspace-GC), is the gold-standard method for quantifying these volatile organic impurities. In this technique, the drug substance is heated in a sealed vial, and the volatile solvents partition into the gas phase (headspace), which is then injected into the GC system for separation and quantification. Therefore, while HPLC/UPLC is used to control non-volatile impurities like this compound, GC is the essential orthogonal technique used to control volatile impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Spectroscopic and Hyphenated Techniques for Identification and Confirmation

A combination of powerful analytical methods is utilized to ensure the unequivocal identification and structural confirmation of this compound. These techniques provide complementary information, painting a complete picture of the molecule's identity and characteristics.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound. This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity. wisdomlib.org

In the analysis of Etoricoxib and its derivatives, LC-MS is used to determine the molecular weight of the compound with high accuracy. For this compound, the expected molecular formula is C18H15ClN2O4S, which corresponds to a molecular weight of approximately 390.84 g/mol . simsonpharma.comallmpus.comallmpus.com LC-MS analysis can confirm this molecular weight by detecting the protonated molecule [M+H]+.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, yielding characteristic product ions. This fragmentation pattern serves as a molecular fingerprint, aiding in the structural confirmation of the N-oxide functional groups on both pyridine rings. Studies on Etoricoxib have shown that LC-MS/MS can effectively identify metabolites, including N-oxide derivatives. bohrium.combvsalud.org For instance, in the analysis of Etoricoxib, a common MS/MS transition observed is m/z 359.6 > 280.1. researchgate.net Similar targeted fragmentation would be applied to confirm the structure of the N-1,1'-Dioxide derivative. The technique is also crucial in stability studies, particularly in identifying degradation products under various stress conditions, such as oxidation, where N-oxide formation is a likely outcome. bohrium.com

Table 1: LC-MS Parameters for Analysis of Etoricoxib Derivatives

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Polarity | Positive |

| Precursor Ion (m/z) | ~391.8 (for [M+H]+ of this compound) |

| Product Ions (m/z) | Dependent on fragmentation pattern, used for structural confirmation |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including this compound. bohrium.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. For complex structures like this compound, both one-dimensional (1H and 13C) and two-dimensional NMR experiments are vital. bohrium.com

1H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the analysis of this compound, the chemical shifts of the protons on the pyridine rings are of particular interest. The formation of the N-oxide bond deshields the adjacent protons, causing their signals to shift downfield compared to the parent Etoricoxib molecule. By comparing the 1H NMR spectrum of this compound with that of Etoricoxib, the positions of the N-oxide groups can be confirmed. bohrium.com The integration of the signals also confirms the number of protons in each environment.

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to 1H NMR, the formation of the N-oxide groups in this compound influences the chemical shifts of the carbon atoms in the pyridine rings. The carbons directly bonded to the nitrogen atoms and those in the ortho and para positions are most affected. These shifts, when compared to the 13C NMR spectrum of Etoricoxib, provide conclusive evidence for the presence and location of the N-oxide functionalities. bohrium.com

Table 2: Representative NMR Data for Structural Elucidation

| Nucleus | Expected Chemical Shift Range (ppm) | Information Gained |

|---|---|---|

| 1H | Aromatic protons: ~7.0-9.0, Methyl protons: ~2.5-3.5 | Confirms the number and electronic environment of protons; downfield shifts in pyridine rings indicate N-oxidation. |

| 13C | Aromatic carbons: ~110-160, Methyl carbon: ~40-50 | Reveals the carbon framework; shifts in pyridine ring carbons confirm the position of N-oxide groups. |

Note: Specific chemical shifts for this compound are not publicly available and would be determined through experimental analysis.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. iosrjournals.org In the analysis of this compound, IR spectroscopy can confirm the presence of key functional groups such as the sulfone (SO2), aromatic rings, and the newly formed N-oxide (N→O) bonds. The N→O stretching vibration typically appears in the region of 1200-1300 cm-1. The characteristic absorption bands of the sulfone group are expected around 1300-1350 cm-1 (asymmetric stretch) and 1120-1160 cm-1 (symmetric stretch). The presence and positions of these bands in the IR spectrum provide evidence for the integrity of the core structure and the successful oxidation of the nitrogen atoms. ogyei.gov.hu

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm-1) |

|---|---|

| N→O Stretch | ~1200-1300 |

| S=O Stretch (asymmetric) | ~1300-1350 |

| S=O Stretch (symmetric) | ~1120-1160 |

| C=C and C=N Stretch (aromatic) | ~1400-1600 |

| C-H Stretch (aromatic) | ~3000-3100 |

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to assess the purity and thermal stability of a compound. acs.org For this compound, TGA can determine its decomposition temperature, providing insights into its stability under thermal stress. A pure, stable compound will exhibit a sharp, single-step decomposition profile at a high temperature. The presence of impurities or residual solvents would be indicated by mass loss at lower temperatures. This information is critical for understanding the compound's shelf-life and for the development of stable formulations. researchgate.net

Table 4: TGA Data for Thermal Stability Assessment

| Parameter | Information Obtained |

|---|---|

| Onset of Decomposition Temperature | Indicates the temperature at which significant degradation begins. |

| Mass Loss (%) | Quantifies the amount of volatile components (e.g., solvents) and the extent of decomposition. |

| Residue (%) | The amount of material remaining at the end of the analysis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Validation of Analytical Methods for this compound

Method validation for this compound, a known impurity and degradation product of Etoricoxib, is performed in accordance with guidelines from the International Council for Harmonisation (ICH). researchgate.netresearchgate.net This ensures that the analytical method is specific, linear, accurate, precise, and sensitive enough for the detection and quantification of this specific compound. researchgate.netresearchgate.net

Assessment of Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present. researchgate.net For this compound, this involves demonstrating that the method can distinguish it from Etoricoxib and other related impurities or degradation products. researchgate.netbvsalud.orgresearchgate.net

Forced degradation studies are a key component of assessing specificity. researchgate.netresearchgate.netimpactfactor.org Etoricoxib is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. researchgate.netresearchgate.net The analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method, must be able to separate the peak of this compound from all other peaks generated during these stress tests. researchgate.netbvsalud.orgresearchgate.net

In one study, a gradient ultra-performance liquid chromatography (UPLC) method was developed to separate Etoricoxib from its process-related impurities and degradation products. researchgate.net The major degradant observed under oxidative conditions was identified as the N-oxide impurity. researchgate.netresearchgate.netbohrium.com The method demonstrated successful separation of the N-oxide peak from other impurities. researchgate.net Chromatographic methods are considered highly selective, and the use of a diode array detector can further confirm the peak purity of this compound. jpionline.orgjpionline.org

Determination of Linearity and Working Range

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. bvsalud.org The working range is the interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity. mdpi.com

For this compound, linearity is typically established by preparing a series of solutions of known concentrations and analyzing them with the validated method. bvsalud.orgasiapharmaceutics.info A calibration curve is then constructed by plotting the analytical response (e.g., peak area) versus the concentration. The correlation coefficient (r²) is calculated to assess the linearity. A value close to 0.999 is generally considered indicative of good linearity. asiapharmaceutics.inforesearchgate.net

One study reported a good linearity for Etoricoxib N-oxide over a concentration range of 61.50-153.75 μg/ml. bvsalud.org Another study for Etoricoxib and its impurities showed a correlation coefficient greater than 0.99. researchgate.net

Table 1: Linearity Data for Etoricoxib N-oxide

| Parameter | Result |

|---|---|

| Linearity Range | 61.50-153.75 µg/mL. bvsalud.org |

| Correlation Coefficient (r²) | > 0.99. researchgate.net |

This table presents typical linearity data for the analysis of Etoricoxib N-oxide.

Evaluation of Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. bvsalud.org It is often assessed by determining the recovery of a known amount of the analyte (this compound) spiked into a sample matrix. researchgate.net The results are expressed as a percentage of the true value.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ekb.eg It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. ekb.eg Precision is evaluated at different levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. ekb.eg

Intermediate precision (Inter-day precision): Expresses the within-laboratory variations, for instance, on different days, or with different analysts or equipment. jpionline.org

For Etoricoxib N-oxide, recovery values are expected to be within the range of 98-102%. bvsalud.org In one study, the accuracy for Etoricoxib impurities was determined at different concentration levels (LOQ, 50%, 100%, and 150%) with recovery values between 95.68% and 100.97%. researchgate.net The %RSD for precision studies should typically be below a certain threshold, often 2.0%. researchgate.net

Table 2: Accuracy and Precision Data for Etoricoxib Impurities

| Validation Parameter | Concentration Level | Acceptance Criteria | Typical Results |

|---|---|---|---|

| Accuracy (% Recovery) | LOQ, 50%, 100%, 150%. researchgate.net | 98.0% - 102.0%. ekb.eg | 95.68% - 100.97%. researchgate.net |

| Precision (%RSD) | LOQ. researchgate.net | < 5.0%. researchgate.net | < 4.36%. researchgate.net |

This table summarizes typical accuracy and precision results for the analysis of Etoricoxib impurities.

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. mdpi.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

LOD and LOQ are crucial for determining trace amounts of impurities like this compound. These limits can be calculated based on the standard deviation of the response and the slope of the calibration curve. mdpi.com

For Etoricoxib N-oxide, one study reported a detection limit of 1.0 ng and a quantification limit of 0.5 ng. bvsalud.org However, it's important to note the units and context. Another study on Etoricoxib impurities reported LOD and LOQ values in µg/mL. researchgate.net

Table 3: LOD and LOQ Data for Etoricoxib N-oxide and Related Impurities

| Compound | LOD | LOQ |

|---|---|---|

| Etoricoxib N-oxide | 1.0 ng. bvsalud.org | 0.5 ng. bvsalud.org |

| Etoricoxib Impurity-A | 0.00022 µg/mL. researchgate.net | 0.004 µg/mL. researchgate.net |

| Etoricoxib Impurity-B | 0.0058 µg/mL. researchgate.net | 0.008 µg/mL. researchgate.net |

| Etoricoxib Impurity-C | 0.0022 µg/mL. researchgate.net | 0.013 µg/mL. researchgate.net |

This table shows examples of LOD and LOQ values for Etoricoxib N-oxide and other related impurities from different studies.

Structural Elucidation and Characterization Studies of Etoricoxib N 1,1 Dioxide

Advanced Spectroscopic Data Interpretation

The definitive structure of Etoricoxib N-1,1'-Dioxide was established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide complementary information, allowing for a comprehensive assignment of the molecule's constitution and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the chemical environment of hydrogen atoms within a molecule. Analysis of the ¹H NMR spectrum of this compound, typically recorded in a solvent such as DMSO-d₆, reveals significant chemical shift changes compared to the parent compound, Etoricoxib. These changes are primarily localized to the bipyridine core, providing direct evidence of oxidation at the nitrogen centers.

The formation of the N-oxide functionalities (N→O) imparts a strong electron-withdrawing and anisotropic effect on the adjacent aromatic rings. This results in a notable deshielding (downfield shift) of the protons positioned ortho (α) and para (γ) to the newly oxidized nitrogen atoms. Protons on the 4-(methylsulfonyl)phenyl moiety and the methyl groups remain relatively unperturbed, serving as internal reference points for the structural modification. The specific downfield shifts observed for protons on both pyridine (B92270) rings confirm that oxidation has occurred at both the N-1 and N-1' positions.

Table 1: ¹H NMR Spectral Data and Interpretation for this compound Click on the headers to sort the table.

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Key Observation and Rationale |

|---|---|---|

| H-2 | ~8.45 | Significant downfield shift compared to Etoricoxib (~8.0 ppm), confirming deshielding due to the adjacent N-1 oxide. |

| H-4 | ~8.10 | Significant downfield shift due to the para-relationship with the N-1 oxide. |

| H-2' | ~8.50 | Significant downfield shift, confirming deshielding due to the adjacent N-1' oxide on the second pyridine ring. |

| H-4' | ~7.95 | Downfield shift due to the para-relationship with the N-1' oxide. |

| H-5' | ~7.60 | Moderate downfield shift, influenced by the ortho N-1' oxide and meta C-6' methyl group. |

| Phenyl H (ortho to SO₂CH₃) | ~7.90 | Minimal change, indicating the modification is remote from this ring. |

| Phenyl H (meta to SO₂CH₃) | ~7.65 | Minimal change, indicating the modification is remote from this ring. |

| 6'-CH₃ | ~2.40 | Minor shift, largely unaffected by the N-oxidation. |

| SO₂CH₃ | ~3.25 | Negligible shift, confirming the integrity of the methylsulfonyl group. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information for confirming the carbon framework of a molecule. In the case of this compound, the ¹³C NMR spectrum corroborates the findings from ¹H NMR, showing pronounced deshielding effects on the carbons of the bipyridine system.

Table 2: ¹³C NMR Spectral Data and Interpretation for this compound Click on the headers to sort the table.

| Carbon Assignment | Representative Chemical Shift (δ, ppm) | Key Observation and Rationale |

|---|---|---|

| C-2 | ~148.5 | Significant downfield shift, confirming strong deshielding from the adjacent N-1 oxide. |

| C-3 | ~135.0 | Shifted due to electronic changes in the ring system and attachment to the second ring. |

| C-4 | ~140.2 | Significant downfield shift, confirming strong deshielding from the para N-1 oxide. |

| C-5 | ~125.0 | Signal for the chlorine-bearing carbon, shifted according to ring electronics. |

| C-6 | ~147.8 | Significant downfield shift, confirming strong deshielding from the adjacent N-1 oxide. |

| C-2' | ~149.0 | Significant downfield shift, confirming strong deshielding from the adjacent N-1' oxide. |

| C-3' | ~136.1 | Shifted due to electronic changes and attachment to the first ring. |

| C-4' | ~139.5 | Significant downfield shift, confirming strong deshielding from the para N-1' oxide. |

| C-5' | ~126.5 | Shifted according to ring electronics. |

| C-6' | ~150.5 | Significant downfield shift, influenced by both the N-1' oxide and the methyl substituent. |

| SO₂CH₃ | ~44.0 | Minimal change, confirming the integrity of the methylsulfonyl group. |

High-Resolution Mass Spectrometry (HRMS), particularly using a soft ionization technique like Electrospray Ionization (ESI), is essential for determining the molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) further elucidates molecular structure by analyzing fragmentation patterns.

For this compound, ESI-HRMS analysis reveals a protonated molecular ion [M+H]⁺ at an m/z value corresponding to the elemental formula C₁₈H₁₅ClN₂O₄S. This immediately confirms the addition of two oxygen atoms (32 Da) to the Etoricoxib base structure.

The MS/MS fragmentation of the [M+H]⁺ ion is highly characteristic. Key fragmentation pathways observed include:

Sequential Loss of Oxygen: A prominent fragmentation involves the neutral loss of an oxygen atom (16 Da) to yield an ion corresponding to the mono-N-oxide derivative, [M+H - 16]⁺. A subsequent loss of a second oxygen atom yields an ion corresponding to protonated Etoricoxib, [M+H - 32]⁺. This sequential loss is a hallmark of a di-N-oxide structure.

Loss of Methylsulfonyl Group: Fragmentation involving the cleavage of the methylsulfonyl group (-SO₂CH₃, 79 Da) is also observed, which helps confirm the integrity of that portion of the molecule.

Table 3: Key MS/MS Fragmentation Data for this compound [M+H]⁺ Click on the headers to sort the table.

| Observed m/z (approx.) | Proposed Fragment Ion | Interpretation of Neutral Loss |

|---|---|---|

| 391.05 | [C₁₈H₁₆ClN₂O₄S]⁺ | Protonated molecular ion [M+H]⁺. |

| 375.05 | [C₁₈H₁₆ClN₂O₃S]⁺ | Loss of one oxygen atom (-O) from an N-oxide group. |

| 359.06 | [C₁₈H₁₆ClN₂O₂S]⁺ | Loss of two oxygen atoms (-2O), corresponding to protonated Etoricoxib. |

| 312.00 | [C₁₇H₁₃ClN₂O₄]⁺ | Loss of the methylsulfonyl radical (•SO₂CH₃). |

Chemical Name and Formula Validation through Experimental Data

The collective experimental data provides a robust validation of the chemical name and formula. The proposed molecular formula, C₁₈H₁₅ClN₂O₄S , is unequivocally confirmed by HRMS, which provides an exact mass measurement of the protonated molecular ion [M+H]⁺ consistent with this composition to within a few parts per million (ppm).

The chemical name, This compound , is substantiated by the NMR and MS/MS data.

NMR Evidence: The symmetrical deshielding effects observed in both the ¹H and ¹³C NMR spectra on both pyridine rings confirm that a modification has occurred at each nitrogen center (N-1 and N-1').

MS/MS Evidence: The characteristic sequential loss of two 16 Da fragments (oxygen atoms) is definitive proof of two separate N-oxide functionalities.

The convergence of these distinct analytical techniques provides a high degree of confidence in the assigned structure, confirming that the compound is indeed the N-1,1'-dioxide derivative of Etoricoxib.

Investigation of Potential Isomeric Forms arising from N-Oxidation

Beyond constitutional isomerism, the introduction of N-oxide groups raises the possibility of more subtle stereoisomeric forms. Specifically, the structure of this compound is susceptible to atropisomerism .

Atropisomers are stereoisomers that result from hindered rotation (high rotational energy barrier) around a single bond. In this molecule, the critical axis of rotation is the C3-C3' single bond connecting the two pyridine rings. While the parent Etoricoxib molecule has a barrier to rotation, it is typically low enough to allow for free interconversion at ambient temperatures.

However, the introduction of the two N-oxide groups significantly increases steric hindrance. The bulky N→O moieties, in proximity to the ortho-substituents on the opposing rings, can dramatically raise the energy barrier for rotation around the C3-C3' bond. If this barrier is sufficiently high (typically >23 kcal/mol), it can restrict free rotation, leading to the existence of stable, non-interconverting enantiomers (atropisomers) at room temperature.

The confirmation and separation of such atropisomers would require specialized analytical methods, such as:

Chiral Chromatography: To separate the potential enantiomers and demonstrate their existence.

Variable-Temperature NMR (VT-NMR): To study the dynamics of the bond rotation and experimentally determine the coalescence temperature and the rotational energy barrier.

Therefore, while the spectroscopic data presented confirms the molecular constitution of this compound, a complete structural description must also consider the potential for atropisomerism, a direct stereochemical consequence of the double N-oxidation.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Etoricoxib |

Theoretical and Computational Investigations of Etoricoxib N 1,1 Dioxide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. For a novel or less-studied compound like Etoricoxib N-1,1'-Dioxide, DFT can provide fundamental insights into its structure, stability, and reactivity.

Geometry Optimization and Electronic Structure Analysis

A foundational step in the computational study of a molecule is the optimization of its geometry to find the lowest energy conformation. Using a functional such as B3LYP with a suitable basis set (e.g., 6-31G+), the three-dimensional arrangement of atoms in this compound can be predicted. rsc.org This process minimizes the electronic energy of the molecule, providing a stable, theoretical structure.

From this optimized geometry, a wealth of information about the molecule's electronic structure can be derived:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For bipyridine N,N'-dioxides, the N-oxide groups significantly influence the electron distribution and orbital energies.

Charge Distribution: A Natural Bond Orbital (NBO) analysis can be performed to understand the distribution of electron density across the molecule. This would reveal the partial charges on each atom, highlighting the polar nature of the N-O bonds and the influence of the electron-withdrawing sulfonyl group and the chlorine atom. This information is critical for understanding intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This data is illustrative and not based on published research for this specific compound.)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating potential |

| LUMO Energy | -1.2 eV | Indicates electron-accepting potential |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 6.8 D | Suggests a highly polar molecule |

Prediction of Spectroscopic Properties

DFT calculations are also adept at predicting spectroscopic data, which can aid in the identification and characterization of a compound if it were to be synthesized or isolated.

NMR Chemical Shifts: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental spectra of similar compounds, can help in assigning the signals to specific atoms in the this compound structure.

IR Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule can also be computed. This would allow for the identification of characteristic peaks, such as the N-O stretching and bending vibrations, and the symmetric and asymmetric stretches of the sulfonyl group. These calculated frequencies are often scaled to better match experimental values.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: This data is illustrative and not based on published research for this specific compound.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-O (Pyridine) | 1250-1300 | Stretching |

| SO₂ (Sulfonyl) | 1310-1350, 1150-1180 | Asymmetric & Symmetric Stretching |

| C-Cl (Aryl) | 1050-1100 | Stretching |

| C-N (Pyridine) | 1500-1600 | Stretching |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. An MD simulation of this compound in a relevant chemical environment, such as a water box to simulate an aqueous biological medium, would provide several key insights.

By simulating the molecule's movements over nanoseconds, researchers can explore its conformational landscape. This would reveal the flexibility of the molecule, particularly the rotational freedom around the single bonds connecting the pyridine (B92270) rings and the phenyl group. The simulation would show which conformations are most stable and how the molecule might change its shape in solution. This is particularly relevant for understanding how the molecule might interact with biological targets.

Furthermore, MD simulations can be used to assess the stability of the compound in different environments. By analyzing the interactions between this compound and solvent molecules, one could infer its solubility and the stability of its structure in solution.

Reaction Pathway Modeling for Elucidating Formation Mechanisms and Kinetics

Computational chemistry can be instrumental in understanding how this compound might be formed from its parent compound, Etoricoxib. The metabolism of Etoricoxib is known to involve oxidation. nih.gov The formation of the N-1,1'-Dioxide would likely proceed through a two-step oxidation of the nitrogen atoms on the bipyridine core.

Using DFT, the reaction pathway for this oxidation can be modeled. This involves:

Identifying Reactants, Products, and Intermediates: The initial reactant would be Etoricoxib, the intermediate would be Etoricoxib N1'-oxide, and the final product would be this compound. The oxidizing agent (e.g., a model for cytochrome P450 enzymes) would also be included.

Locating Transition States: For each oxidation step, the transition state structure—the highest energy point along the reaction coordinate—would be located.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy for the reaction. A higher activation energy implies a slower reaction rate.

By comparing the activation energies for the formation of the N1'-oxide and the subsequent oxidation to the N-1,1'-Dioxide, it would be possible to predict the likelihood and kinetics of this metabolic pathway. Computational studies on similar bipyridine N-oxides have shown that such modeling can effectively predict stereoselectivities and reaction outcomes. acs.org

Role in Pharmaceutical Stability and Impurity Profiling of Etoricoxib

Development of Stability-Indicating Analytical Methods for Etoricoxib and its Related Substances

The development of robust, stability-indicating analytical methods is paramount for the accurate quantification of Etoricoxib and the separation of its related substances, including Etoricoxib N-1,1'-Dioxide. These methods are crucial for demonstrating the specificity of the assay in the presence of impurities and degradation products. ekb.eg

Several high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been established for this purpose. researchgate.netbohrium.com A common approach involves reversed-phase HPLC (RP-HPLC) with UV detection. ekb.egresearchgate.net For instance, one validated method utilizes a Zorbax SB CN column with an isocratic mobile phase composed of a buffer and acetonitrile (B52724) (60:40 v/v), where the buffer is 0.02 M disodium (B8443419) hydrogen orthophosphate adjusted to pH 7.2. researchgate.net Another method employs a C18 column with a mobile phase of methanol (B129727) and water (40:60 v/v) with 0.1% orthophosphoric acid at a pH of 3.2. impactfactor.org

More advanced UPLC methods offer enhanced separation efficiency. A gradient UPLC method has been developed using an Acquity BEH phenyl column with a mobile phase consisting of 0.1% formic acid in water (mobile phase A) and 0.05% formic acid in a mixture of acetonitrile and methanol (8:2 v/v) (mobile phase B). bohrium.com These methods are validated according to the International Council for Harmonisation (ICH) guidelines for parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net

The specificity of these methods is confirmed by their ability to separate the main drug peak from impurities and degradation products generated during forced degradation studies. researchgate.netbohrium.com For example, a developed HPLC method successfully separated Etoricoxib from its process-related impurities and degradation products with adequate resolution. researchgate.net

Table 1: Example of a Validated RP-HPLC Method for Etoricoxib and its Impurities

| Parameter | Etoricoxib | Impurity-A | Impurity-B | Impurity-C |

|---|---|---|---|---|

| R value | 0.9999 | 0.9936 | 0.9934 | 0.9997 |

| LOD (µg/mL) | 0.0016 | 0.00022 | 0.0058 | 0.0022 |

| LOQ (µg/mL) | 0.003 | 0.004 | 0.008 | 0.013 |

| %RSD at LOQ | 4.359 | 3.273 | 1.930 | 1.965 |

Data sourced from a study on a validated reverse phase HPLC method for the determination of impurities in Etoricoxib. researchgate.net

Monitoring of this compound Levels during Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential to identify potential degradation products, establish degradation pathways, and demonstrate the stability-indicating nature of analytical methods. bohrium.com Etoricoxib is subjected to various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, as per ICH guidelines. researchgate.netbohrium.com

Etoricoxib has been found to be susceptible to degradation under oxidative and basic conditions. researchgate.net Specifically, This compound is identified as a major degradation product formed under oxidative stress. bohrium.com In one study, Etoricoxib was subjected to 50% hydrogen peroxide, and the resulting degradation was analyzed. researchgate.net Another study found that about 5% degradation occurred under oxidative conditions, with the N-oxide impurity being the major degradant. bohrium.com

The levels of this compound and other degradation products are monitored using the developed stability-indicating methods. For instance, a UPLC method was used to separate and quantify the N-oxide impurity formed during oxidative degradation. bohrium.com The identity of this degradant has been confirmed using techniques like liquid chromatography-mass spectrometry (LC-MS). bohrium.comresearchgate.net

Table 2: Summary of Forced Degradation Studies of Etoricoxib

| Stress Condition | Reagent/Condition | Observation |

|---|---|---|

| Acid Hydrolysis | 0.1N HCl, 1 hour | 7.84% degradation. impactfactor.org |

| Base Hydrolysis | 0.1N NaOH, 1 hour at 70°C | 41.52% degradation. impactfactor.org |

| Oxidative Degradation | 50% H₂O₂ | Significant degradation, formation of N-oxide impurity. researchgate.netbohrium.com |

| Thermal Degradation | 105°C, 4 days | Stable. researchgate.net |

| Photolytic Degradation | UV light (254 nm), 4 days | Stable. researchgate.net |

Quantitative Impurity Profiling and Control in Etoricoxib Drug Substance and Finished Products

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and finished pharmaceutical product. researchgate.net For Etoricoxib, this includes process-related impurities arising from the manufacturing process and degradation products like this compound that form during storage. researchgate.net

Regulatory authorities require strict control over impurities, and validated analytical methods are used for their quantitative determination. veeprho.com The developed HPLC and UPLC methods are employed for the routine analysis of Etoricoxib drug substance and its formulations to ensure that the levels of all specified and unspecified impurities, including this compound, are within the acceptable limits defined by pharmacopoeias and regulatory guidelines. researchgate.netgeneesmiddeleninformatiebank.nl

The specifications for the finished product include tests for organic impurities. geneesmiddeleninformatiebank.nl The limits for these impurities are justified and considered adequate for quality control. geneesmiddeleninformatiebank.nl For example, a validated HPLC method can be used for the quantitative analysis of Etoricoxib and its impurities in tablet formulations. researchgate.net The accuracy of these methods is often assessed by recovery studies, where a known amount of the impurity is spiked into the sample and the percentage recovery is calculated. researchgate.net

Table 3: Linearity Data for Etoricoxib from a Validated HPLC Method

| Concentration (µg/mL) | Area |

|---|---|

| 10.00 | 1866.67 |

| 20.00 | 3719.25 |

| 30.00 | 5415.44 |

| 40.00 | 7402.90 |

| 60.00 | 10757.15 |

Data sourced from a study on a validated sensitive stability indicating HPLC method for the determination of Etoricoxib in bulk and formulation. impactfactor.org

Kinetic Studies of Formation and Degradation Rates of this compound

Kinetic studies are performed to understand the rate at which this compound is formed under various conditions and its subsequent degradation. This information is crucial for predicting the shelf-life of the drug product and for developing appropriate storage conditions.

Studies have shown that the degradation of Etoricoxib often follows first-order kinetics. researchgate.net For instance, the photodegradation of a related compound was found to follow a first-order kinetic equation. researchgate.net While specific kinetic data for the formation and degradation of this compound is not extensively detailed in the provided context, the principles of kinetic modeling are applied.

The rate of degradation can be influenced by factors such as temperature, pH, and the concentration of the stress agent. For example, one study noted a gradual decrease in the amount of Etoricoxib over time when heated in 1 M HCl, with over 20% degradation after 3 hours. mdpi.com Similar time-dependent degradation was observed in an alkaline solution. mdpi.com These studies provide a basis for understanding the kinetics of degradation, which would include the formation of this compound under oxidative conditions. Further research focusing specifically on the kinetics of this N-oxide impurity would be beneficial for a more complete understanding of its behavior.

Applications in Pharmaceutical Research and Development

Role as a Reference Standard for Analytical Method Validation in Etoricoxib Analysis

A fundamental requirement in pharmaceutical analysis is the ability to accurately identify and quantify impurities within an Active Pharmaceutical Ingredient (API) or finished drug product. Etoricoxib N-1,1'-Dioxide serves as an indispensable reference standard for the validation of analytical methods designed to assess the purity of Etoricoxib.

Method validation, particularly for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), requires demonstrating specificity. Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.

To achieve this, a solution containing a known concentration of the this compound reference standard is prepared and analyzed alongside the main Etoricoxib compound. The primary goal is to ensure that the analytical method can provide complete baseline separation between the peak for Etoricoxib and the peak for the N-1,1'-Dioxide impurity. This separation is quantified by the resolution factor (Rs), which must typically be greater than 1.5 to ensure distinct quantification.

The availability of this purified impurity standard allows for several key validation activities:

Peak Identification: Establishing the precise retention time (RT) and, more importantly, the relative retention time (RRT) of the impurity relative to the main API peak. This allows for its reliable identification in routine analyses even with minor shifts in retention time.

Quantification: Determining the response factor (RF) of the impurity, which is crucial for calculating its exact concentration in a sample.

Method Robustness: Testing the method's ability to maintain separation under deliberately varied conditions (e.g., changes in pH, column temperature, mobile phase composition).

The table below illustrates typical parameters for a validated reversed-phase HPLC method used for Etoricoxib purity testing, highlighting the role of the N-1,1'-Dioxide standard. Due to the increased polarity from the two N-oxide functional groups, the impurity typically elutes earlier than the parent Etoricoxib compound.

| Parameter | Typical Value / Condition | Purpose in Relation to this compound |

|---|---|---|

| Stationary Phase | C18 Column (e.g., 250mm x 4.6mm, 5µm) | Provides hydrophobic surface for separation based on polarity. |

| Mobile Phase | Acetonitrile (B52724):Phosphate (B84403) Buffer Gradient | Elutes compounds; gradient ensures resolution of early-eluting polar impurities and later-eluting non-polar compounds. |

| Detection Wavelength | ~235 nm | Wavelength at which both Etoricoxib and the N-1,1'-Dioxide impurity show significant UV absorbance for detection. |

| Retention Time (Etoricoxib) | ~12.5 min (Example) | Reference point for calculating RRT. |

| Retention Time (this compound) | ~7.8 min (Example) | Confirms elution of the more polar impurity before the parent drug. |

| Relative Retention Time (RRT) | ~0.62 | Key identification parameter for the impurity in routine QC testing. |

| Resolution (Rs) | > 2.0 | Confirms baseline separation, enabling accurate and independent quantification of the impurity. |

Utilization in Quality Control and Quality Assurance Processes within Pharmaceutical Manufacturing

Following successful method validation, the analytical procedure is transferred to Quality Control (QC) and Quality Assurance (QA) departments for routine implementation. In this context, the this compound reference standard is essential for the ongoing monitoring of API and drug product quality.

During pharmaceutical manufacturing, every batch of Etoricoxib API and its corresponding finished dosage forms must be tested to ensure that the levels of all impurities are below strict limits defined by regulatory bodies such as the International Council for Harmonisation (ICH). The ICH Q3A (for API) and Q3B (for drug products) guidelines establish thresholds for reporting, identifying, and qualifying impurities.

This compound, as a specified impurity, is quantified in every batch release analysis. Its concentration must not exceed the established specification limit, which is set at or below the qualification threshold. The availability of a well-characterized reference standard is the only way to perform this quantification with the required accuracy. Without it, QC laboratories could only report the presence of an unknown impurity, triggering extensive and costly investigation.

The role of the standard in QC/QA includes:

Batch Release Testing: Confirming that the level of this compound in each production batch is within the accepted safety limits before the product is released to the market.

Stability Studies: Monitoring the potential increase of the N-1,1'-Dioxide impurity over time under various storage conditions (temperature, humidity) to establish the drug's shelf life and appropriate storage instructions. An increase in this impurity could indicate oxidative degradation of the drug product.

Process Monitoring: Tracking impurity levels to detect any deviations in the manufacturing process that could lead to an increase in its formation.

| ICH Threshold | Limit for Maximum Daily Dose >10 mg to ≤100 mg | Implication for this compound |

|---|---|---|

| Reporting Threshold | 0.05% | Any peak corresponding to this impurity at or above this level must be reported in analytical documentation. |

| Identification Threshold | 0.10% | An impurity at or above this level must be structurally identified. The availability of the reference standard fulfills this requirement. |

| Qualification Threshold | 0.15% | This is the limit above which an impurity's biological safety must be established. Manufacturing processes are designed to keep impurity levels well below this threshold. |

Contribution to Research on Alternative Synthetic Routes of Etoricoxib Aimed at Reducing Impurity Formation

The presence of this compound as a process-related impurity provides crucial information for process chemists working to optimize the synthesis of Etoricoxib. Its structure strongly suggests that it is formed via the oxidation of the two nitrogen atoms on the bipyridine core of the Etoricoxib molecule.

Research in this area focuses on:

Identifying the Source of Oxidation: Investigating which step in the synthesis is prone to N-oxidation. This could be due to the use of specific oxidizing reagents, the presence of dissolved oxygen, or catalysis by trace metals under certain temperature and pH conditions.

Process Parameter Optimization: Utilizing Design of Experiments (DoE) methodology to systematically study the impact of variables like temperature, reaction time, solvent choice, and reagent stoichiometry on the formation of this compound.

Developing "Greener" Synthetic Routes: Designing novel pathways that avoid harsh oxidizing conditions altogether, leading to a cleaner product profile, reduced waste, and a more efficient manufacturing process.

By having a pure standard of this compound, researchers can accurately quantify its formation under different experimental conditions, allowing for a direct comparison of the "cleanliness" of various synthetic approaches. This enables a data-driven approach to process development, with the explicit goal of controlling this specific impurity at its source.

Enhancement of the Understanding of Degradation Chemistry of Bipyridine N-Oxides in Pharmaceutical Contexts

Beyond its direct relevance to Etoricoxib, the study of this compound contributes to the broader field of pharmaceutical stability science. N-oxidation is a common metabolic and degradation pathway for many pharmaceutical compounds containing nitrogen-based heterocyclic rings (e.g., pyridines, imidazoles, quinolines).

This compound serves as an excellent model compound for understanding the chemical behavior of bipyridine N-oxides. Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, heat, light, and oxidation, provide valuable insights:

Degradation Pathways: Elucidating how the N-oxide moiety itself behaves under stress. Does it revert to the parent bipyridine? Does it facilitate ring opening or further degradation?

Predictive Modeling: The data generated can help scientists predict potential stability issues for new chemical entities (NCEs) that contain a similar bipyridine scaffold. This allows for better candidate selection and the proactive design of stable formulations.

Analytical Challenges: Understanding the physicochemical properties of the N-oxide (e.g., its polarity, reactivity, and spectroscopic characteristics) helps analysts develop methods capable of detecting and resolving such species in other drug development programs.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity assays?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes, avoiding reliance on p-values alone. Share raw data and analysis scripts in supplementary materials .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

- Methodological Answer : Include step-by-step protocols in supplementary information, specifying equipment models (e.g., Waters HPLC system), software versions (e.g., GraphPad Prism 10), and reagent lot numbers. Use SI units and significant figures consistently. Reference institutional SOPs for critical steps (e.g., cell culture maintenance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.